N'-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide
Description
Properties
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c1-23-11-7-9(8-12(24-2)15(11)25-3)16(22)20-21-17-19-14-10(18)5-4-6-13(14)26-17/h4-8H,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZZDPMZEFDUSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 3,4,5-trimethoxybenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the reaction. The mixture is heated under reflux for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used in the presence of a suitable base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a variety of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and antifungal agent, making it useful in the development of new pharmaceuticals.
Medicine: Research has indicated that the compound may have anticancer properties, and it is being investigated for its potential use in cancer therapy.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N’-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties may be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzylidene-3,4,5-Trimethoxybenzohydrazides
Jin et al. (2006) synthesized a series of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazides (e.g., N'-(4-chlorobenzylidene)-3,4,5-trimethoxybenzohydrazide ) and evaluated their antiproliferative activity. Key findings include:
- 4-Chloro substitution : Enhanced cytotoxicity in leukemia (K562) and hepatoma (BEL-7402) cell lines, with IC₅₀ values <10 μM, attributed to improved electron-withdrawing effects and membrane permeability .
- Methoxy vs. halogen substituents : 4-Chloro derivatives showed superior activity compared to methoxy or bromo analogs, likely due to optimal steric and electronic interactions with tubulin’s colchicine-binding site .
Indolinone-Based Apoptosis Inducers
A 2009 study identified N'-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide (3g) as a potent apoptosis inducer:
- EC₅₀: 0.24 μM in HCT116 colorectal carcinoma cells.
- GI₅₀ : 0.056 μM, demonstrating >40-fold potency improvement over the parent compound 2a (N'-(5-bromo-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide) .
- Key structural features: The 4-bromo-5-methyl group on the indolinone ring enhances binding to caspase-3/7 activation sites, a feature absent in the chloro-benzothiazole analog.
Quinoline-Containing Analogs
Quinoline-based derivatives (e.g., N'-[(2-methoxyquinolin-3-yl)methylene]-3,4,5-trimethoxybenzohydrazide) exhibited anti-tubulin activity:
- Substitution on quinoline: Methyl or methoxy groups at positions 6, 7, or 8 improved antiproliferative activity (IC₅₀: 0.1–1.2 μM in MCF-7 breast cancer cells).
- Comparison with benzothiazole analogs: The quinoline ring provides π-π stacking interactions with tubulin’s T7 loop, while the benzothiazole’s chloro group may enhance hydrophobic interactions .
Physicochemical and Pharmacokinetic Properties
- Hydrogen bonding: All analogs retain 2 donors and 5–7 acceptors, critical for tubulin binding .
Mechanism of Action and Resistance Profiles
- Tubulin binding : The 3,4,5-trimethoxybenzoyl group in the target compound likely inhibits tubulin polymerization by occupying the colchicine site, similar to N-(10-naphthyl)-3,4,5-trimethoxybenzohydrazide (12) , which induces steric hindrance on β-tubulin’s T7 loop .
Biological Activity
N'-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
This compound features a benzothiazole moiety linked to a hydrazide functional group. The molecular formula is , with a molecular weight of approximately 395.85 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈ClN₃O₅S |
| Molecular Weight | 395.85 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the chlorination of benzothiazole derivatives followed by hydrazone formation. The synthetic route can be summarized as follows:
- Chlorination : Chlorination of the benzothiazole ring to introduce the chloro substituent.
- Hydrazone Formation : Reaction with 3,4,5-trimethoxybenzaldehyde to form the hydrazone linkage.
- Purification : The product is purified using recrystallization or chromatography techniques.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines:
- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), and H1299.
- Methods Used : MTT assay for cell viability and flow cytometry for apoptosis assessment.
Results Summary :
- Significant inhibition of cell proliferation was observed at concentrations ranging from 1 µM to 10 µM.
- Induction of apoptosis was confirmed through flow cytometry and Western blot analysis showing increased levels of pro-apoptotic proteins.
Anti-inflammatory Activity
In addition to anticancer effects, this compound may also exhibit anti-inflammatory properties. Research has documented that benzothiazole derivatives can downregulate inflammatory cytokines such as IL-6 and TNF-α in macrophage models:
- Cell Model : RAW264.7 macrophages.
- Assays Used : ELISA for cytokine quantification.
The compound demonstrated a dose-dependent decrease in IL-6 and TNF-α levels, suggesting potential therapeutic applications in inflammatory diseases.
The mechanism through which this compound exerts its biological effects appears multifaceted:
- Targeting Cell Cycle : Induces G0/G1 phase arrest in cancer cells.
- Modulation of Signaling Pathways : Interferes with pathways involved in cell survival and proliferation.
- Cytokine Inhibition : Reduces inflammatory mediator release from immune cells.
Case Study 1: Antitumor Effects
A study evaluated the effects of this compound on A431 cells and found a significant reduction in cell viability after 48 hours of treatment at concentrations above 5 µM. The study reported an IC50 value indicating effective concentration levels for therapeutic applications.
Case Study 2: Inflammatory Response
In a model using RAW264.7 cells treated with lipopolysaccharides (LPS), the compound significantly reduced the secretion of pro-inflammatory cytokines compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N'-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide, and how can reaction yields be optimized?
- Methodology : The core structure of 3,4,5-trimethoxybenzohydrazide is typically synthesized via hydrazinolysis of methyl esters derived from gallic acid. For example, refluxing gallic acid with dimethyl sulfate and K₂CO₃ in acetone yields the methyl ester, which is then treated with hydrazine hydrate in methanol to form the hydrazide . Subsequent condensation with 4-chloro-1,3-benzothiazol-2-amine under acidic conditions (e.g., HCl in methanol) forms the target compound. Yield optimization involves controlled stoichiometry (1:1 molar ratio of hydrazide to benzothiazole derivative), extended reflux times (5–8 hours), and recrystallization from ethanol or acetone .
Q. How is the purity and structural integrity of this compound validated during synthesis?
- Analytical Techniques :
- Elemental Analysis : C, H, N content is verified against calculated values (e.g., ±0.3% deviation) .
- Spectroscopy : ¹H NMR confirms methoxy groups (δ 3.8–4.0 ppm) and hydrazide NH protons (δ 10–12 ppm). IR spectroscopy identifies C=O (1650–1680 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .
- Chromatography : TLC monitors reaction progress (e.g., ethyl acetate/hexane eluent) .
Q. What preliminary biological screening assays are recommended for this compound?
- Assays :
- Anticancer Activity : Cell viability assays (e.g., MTT) against cancer lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
- Antimicrobial Testing : Disk diffusion or MIC assays against Staphylococcus aureus or E. coli .
- Enzyme Inhibition : Fluorometric assays for cruzain (Trypanosoma cruzi protease) or CYP3A4 inhibition .
Advanced Research Questions
Q. How do substituents on the benzothiazole and hydrazide moieties influence bioactivity?
- SAR Insights :
- Benzothiazole Substitution : Chlorine at position 4 enhances lipophilicity and apoptosis induction (e.g., EC₅₀ = 0.8 µM in leukemia cells) . Bromine or nitro groups may improve DNA intercalation but reduce solubility .
- Hydrazide Modifications : Arylidene derivatives (e.g., 3-bromo-4-hydroxybenzylidene) increase cruzain inhibition (IC₅₀ = 2.1 µM) via hydrogen bonding to catalytic Cys25 .
Q. What crystallographic data are critical for understanding this compound’s stability and interactions?
- Structural Features :
- Dihedral Angles : The 30.5° angle between the benzothiazole and trimethoxyphenyl planes affects π-π stacking in protein binding .
- Hydrogen Bonding : Intermolecular N–H⋯O/Cl bonds stabilize crystal packing, as seen in PXRD data (space group P2₁/c) .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Troubleshooting Steps :
Metabolic Stability : Assess hepatic microsome clearance (e.g., rat liver S9 fractions) to identify rapid degradation .
Formulation Adjustments : Use PEGylation or liposomal encapsulation to improve bioavailability .
Off-Target Effects : Perform kinome-wide profiling (e.g., KINOMEscan) to rule out non-specific kinase inhibition .
Q. What computational methods are effective for predicting binding modes with biological targets?
- Protocol :
Docking : Use AutoDock Vina or Glide (Schrödinger) with crystal structures (e.g., cruzain PDB: 1EWO) .
MD Simulations : Run 100-ns trajectories in Desmond to evaluate binding stability (RMSD < 2.0 Å) .
QSAR Models : Apply CoMFA/CoMSIA to correlate substituent electronegativity with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
